molecular formula C13H10Cl2N2O B2614986 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide CAS No. 866038-85-9

4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B2614986
CAS No.: 866038-85-9
M. Wt: 281.14
InChI Key: UIARFHIUIZVHPH-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a benzenecarboximidamide derivative characterized by two 4-chlorophenyl groups and a hydroxylamine substituent. Benzenecarboximidamides are known for their roles in medicinal and agrochemical applications, often serving as intermediates or bioactive molecules due to their hydrogen-bonding capacity and electronic properties .

Properties

IUPAC Name

4-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-3-1-9(2-4-10)13(17-18)16-12-7-5-11(15)6-8-12/h1-8,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARFHIUIZVHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NC2=CC=C(C=C2)Cl)NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chlorobenzoic acid with appropriate reagents to introduce the hydroxybenzenecarboximidamide group. One common method includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, the compound's minimum inhibitory concentration (MIC) values were determined against common pathogens, demonstrating its potential as an effective antibacterial agent .

Endocrine Disruption Studies

The compound has also been evaluated for its effects on endocrine systems. As part of broader studies on environmental contaminants, it has been included in assessments of endocrine-disrupting chemicals (EDCs). These studies focus on how such compounds interfere with hormonal functions and their implications for reproductive health . The findings suggest that exposure to 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide may contribute to adverse health outcomes related to hormone regulation.

Residue Analysis in Food Safety

Given its chemical structure, the compound has been investigated for its presence as a residue in agricultural products treated with certain pesticides. Research indicates that metabolites of this compound can be detected in food products, raising concerns about food safety and consumer health . The establishment of maximum residue limits (MRLs) is critical for regulatory purposes, ensuring that levels remain within safe consumption ranges.

Toxicological Assessments

Toxicological studies have assessed the acute and chronic effects of 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide on various organisms. The results indicate potential toxicity at certain exposure levels, which necessitates further investigation into its environmental impact and safety profiles for humans and wildlife .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide was tested against multiple bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated significant antibacterial activity with an MIC of 32 µg/mL for both strains, indicating its potential utility in developing new antimicrobial therapies.

Case Study 2: Endocrine Disruption Impact

A study focused on the effects of various EDCs included 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide among other compounds. The research highlighted alterations in hormone levels in exposed animal models, suggesting that this compound could disrupt normal endocrine function, which is critical for reproductive health.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

3-{[(4-Chlorophenyl)Sulfonyl]Methyl}-N'-Hydroxybenzenecarboximidamide
  • Structure : Features a sulfonylmethyl (-SO₂CH₂-) group at the 3-position of the benzene ring (CAS: 583059-52-3).
  • Molecular Formula : C₁₄H₁₃ClN₂O₃S (Molar Mass: 324.78 g/mol).
  • Key Properties :
    • Density: 1.41 g/cm³ (predicted).
    • Boiling Point: 556.2°C (predicted).
    • pKa: 14.36 (indicating weak acidity).
  • Comparison : The sulfonyl group enhances polarity and solubility in polar solvents compared to the target compound. This substitution may reduce membrane permeability but improve binding to hydrophilic targets .
N′-[(4-Chlorophenyl)Sulfonyl]-N-(2-Methoxyphenyl)Benzenecarboximidamide
  • Structure : Contains a methoxyphenyl (-OCH₃) group at the 2-position and a sulfonyl linkage (CAS: MFCD01108100).
  • Molecular Formula : C₂₀H₁₇ClN₂O₃S (Molar Mass: 400.877 g/mol).
  • The sulfonyl group may confer stability against metabolic degradation .
4-[(2-Chloro-1,3-Thiazol-5-yl)Methoxy]-N'-Hydroxybenzenecarboximidamide
  • Structure : Substituted with a thiazole heterocycle linked via a methoxy group.
  • This contrasts with the simpler chlorophenyl groups in the target compound .

Physicochemical Properties

Compound Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound* ~324 (estimated) ~1.4 (predicted) ~550 (predicted) ~14
3-{[(4-Chlorophenyl)SO₂]CH₂}-Derivative 324.78 1.41 556.2 14.36
N′-(4-Cl-PhSO₂)-N-(2-MeO-Ph) 400.877 N/A N/A N/A

*Estimated based on structural similarity.

Biological Activity

4-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide, also known as a derivative of benzenecarboximidamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorinated phenyl groups and a hydroxy group, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide can be represented as follows:

  • IUPAC Name : 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide
  • Molecular Formula : C13H10Cl2N2O
  • Molecular Weight : 295.14 g/mol

This compound exhibits properties typical of amides and hydroxylated derivatives, which are crucial for their interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. The presence of electronegative chlorine atoms in the para position enhances the lipophilicity and overall bioactivity of these compounds. For instance, studies have shown that derivatives with chlorinated phenyl groups demonstrate improved activity against various bacterial strains due to their ability to disrupt bacterial cell membranes .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Similar compounds have shown efficacy in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The hydroxy group is believed to play a role in enhancing the interaction with cancer cell receptors, leading to increased cytotoxicity .

The biological activity of 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide is hypothesized to involve multiple mechanisms:

  • Receptor Modulation : The compound may act as a modulator at certain receptor sites, influencing pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell metabolism, thereby reducing their viability.
  • Oxidative Stress Induction : The presence of the hydroxy group may contribute to increased oxidative stress within cells, leading to enhanced apoptosis in malignant cells .

Study on Antimicrobial Efficacy

A recent study focused on synthesizing various derivatives based on the core structure of benzenecarboximidamide. The results indicated that compounds with chlorinated substituents exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity
4-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide12Effective against E. coli
Similar Chlorinated Derivative8Effective against S. aureus

Study on Anticancer Properties

In vitro studies demonstrated that 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide reduced the viability of leukemia cells by approximately 70% at a concentration of 25 µM after 48 hours of exposure. This suggests a potent anticancer effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide?

  • Methodology : Use nucleophilic substitution reactions between 4-chlorobenzoyl chloride and hydroxylamine derivatives under controlled pH (e.g., basic conditions). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol or acetonitrile. Confirm purity using HPLC (>95%) and structural integrity via 1H^1H and 13C^{13}C NMR spectroscopy .

Q. How can the crystal structure of this compound be determined accurately?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Optimize crystal growth via slow evaporation of a saturated ethanol solution. Validate bond lengths and angles against the Cambridge Structural Database (CSD) to ensure conformational accuracy .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

  • Methodology : Combine FT-IR for identifying hydroxyl (-OH) and imidamide (-NH) stretches (e.g., 3200–3500 cm1^{-1}). Use 1H^1H NMR to resolve aromatic protons (δ 7.2–8.0 ppm) and hydroxylamine protons (δ 8.5–9.5 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles vs. theoretical values) be resolved?

  • Methodology : Apply Hirshfeld surface analysis to identify non-covalent interactions (e.g., hydrogen bonds, π-π stacking) affecting torsion angles. Cross-reference with density functional theory (DFT) calculations to reconcile observed vs. predicted geometries. Use PLATON for structure validation .

Q. What strategies optimize regioselectivity in synthesizing derivatives of this compound?

  • Methodology : Introduce directing groups (e.g., nitro, methoxy) to the benzene ring to control electrophilic substitution sites. Utilize Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for selective functionalization. Monitor reaction kinetics via in situ Raman spectroscopy .

Q. How can fluorescence properties of the compound be exploited for sensing applications?

  • Methodology : Perform spectrofluorometric studies in varying solvents (e.g., DMSO, ethanol) to assess Stokes shift and quantum yield. Functionalize with electron-withdrawing groups (e.g., -CF3_3) to enhance fluorescence intensity. Validate via quenching experiments with metal ions (e.g., Cu2+^{2+}) .

Q. What computational tools are effective for predicting reaction pathways involving this compound?

  • Methodology : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states in substitution or oxidation reactions. Compare activation energies of competing pathways (e.g., nucleophilic attack vs. radical mechanisms). Validate with kinetic isotope effect (KIE) studies .

Data Contradiction and Validation

Q. How to address conflicting NMR data between synthetic batches?

  • Methodology : Perform 1H^1H-15N^{15}N HMBC to confirm imidamide connectivity. Use dynamic NMR (DNMR) to detect rotameric equilibria caused by hindered rotation around the C–N bond. Cross-check with X-ray crystallography to rule out polymorphic variations .

Q. What causes variability in thermal stability measurements (DSC/TGA)?

  • Methodology : Analyze crystallinity via powder X-ray diffraction (PXRD). Variations in melting points may arise from differing hydrogen-bond networks (e.g., N–H⋯O vs. C–H⋯Cl). Conduct variable-temperature SC-XRD to track structural changes .

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